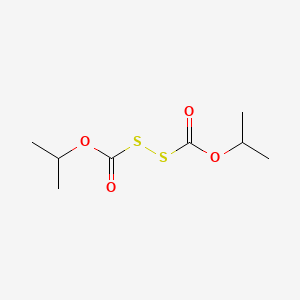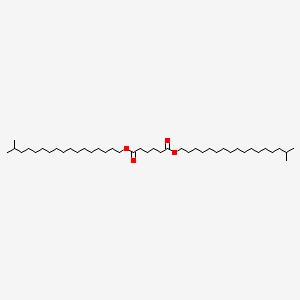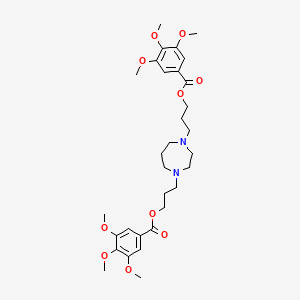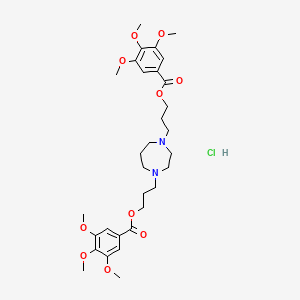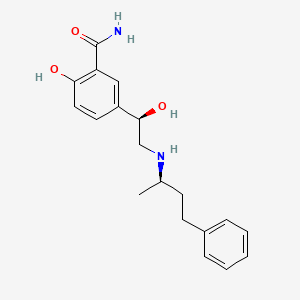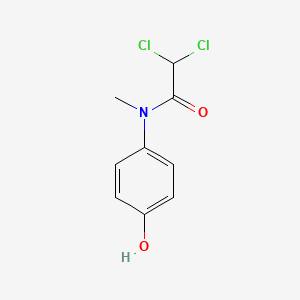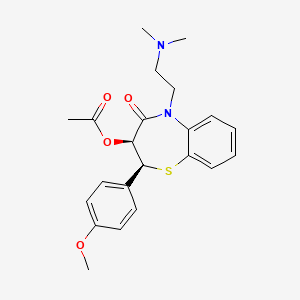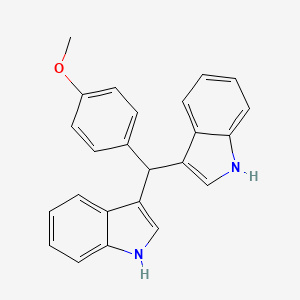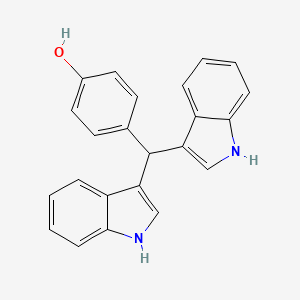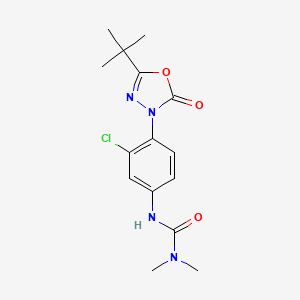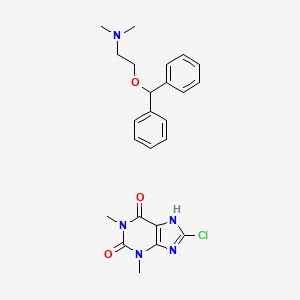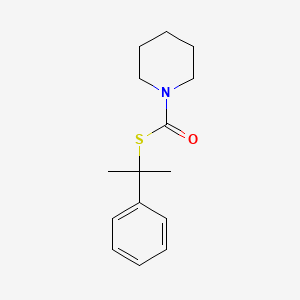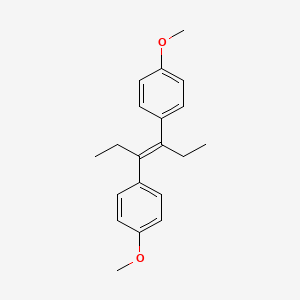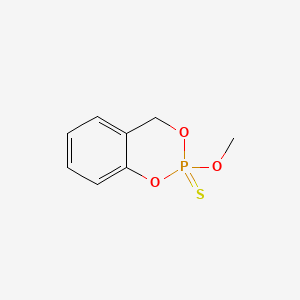
Dioxabenzofos
Overview
Description
Dioxabenzofos is an organothiophosphate insecticide . Its IUPAC name is (RS)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-sulfide . It has a molecular formula of C8H9O3PS .
Molecular Structure Analysis
The molecular structure of Dioxabenzofos consists of a benzene ring fused with a 1,3,2-dioxaphosphorinane ring, which is substituted by a methoxy group and a thione group . The molecular weight is 216.19 g/mol .
Scientific Research Applications
Analytical Reference Standard
Dioxabenzofos is used as an analytical reference standard for the determination of the analyte in various substances . This includes food , animal tissues , Oolong tea , and vegetables/fruits . It is used in various chromatography techniques .
Pesticide
Dioxabenzofos is a commercially available insecticide . It functions by acting as an acetylcholinesterase inhibitor . This makes it effective in controlling a wide range of pests.
Environmental Fate Studies
The environmental fate of Dioxabenzofos is a subject of research . Studies are conducted to understand its degradation products under various conditions. This helps in understanding the environmental risks associated with its use .
Bioremediation
Certain strains of bacteria, such as Shewanella oneidensis MR-1, have shown potential in the biodegradation of Dioxabenzofos . This opens up possibilities for its use in bioremediation of contaminated environments .
Toxicity Studies
Research is conducted to understand the toxic effects of Dioxabenzofos on various organs in our bodies . This includes its effects on the central nervous system, liver, kidney, testis, ovaries, lung, pancreas, and blood .
Oxidative Stress Studies
Studies have shown that Dioxabenzofos can lead to enhanced production of reactive oxygen species (ROS) and subsequent lipid peroxidation . This makes it a useful compound in studying oxidative stress mechanisms .
Degradation Pathways
Theoretical investigations are conducted to understand the degradation pathways of Dioxabenzofos under various conditions . This helps in understanding how these degradation mechanisms are intertwined with one another .
Potential Remediation Methods
Research is conducted to probe the application of potential remediation methods for Dioxabenzofos . This includes understanding how environmental factors such as temperature can influence the end-products of its degradation .
Safety and Hazards
Mechanism of Action
Target of Action
Dioxabenzofos, also known as Salithion, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system .
Mode of Action
Dioxabenzofos acts as a cholinesterase inhibitor . It binds to acetylcholinesterase, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system . The compound is non-systemic, exerting its effects through contact, ingestion, and respiratory pathways .
Biochemical Pathways
As a cholinesterase inhibitor, it disrupts the normal functioning of the cholinergic nervous system . This disruption can lead to a range of downstream effects, including overstimulation of muscles and glands, and potential neurotoxicity .
Pharmacokinetics
Like other organophosphates, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of Dioxabenzofos action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle twitching, weakness, and potentially paralysis . At high enough doses, it can cause respiratory failure and death .
Action Environment
The action of Dioxabenzofos can be influenced by various environmental factors. For example, its efficacy as an insecticide can be affected by temperature, humidity, and the presence of other chemicals . Its stability can also be influenced by factors such as pH and light exposure . .
properties
IUPAC Name |
2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSASXJZHBGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1(=S)OCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041885 | |
| Record name | Dioxabenzofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxabenzofos | |
CAS RN |
3811-49-2, 90293-10-0, 90293-16-6 | |
| Record name | Salithion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxabenzofos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Salithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Salithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxabenzofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXABENZOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Salithion's primary mode of action as an insecticide?
A1: Salithion exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for nerve impulse transmission in insects.
Q2: How does the inhibition of acetylcholinesterase impact insects?
A2: Inhibiting AChE leads to the accumulation of acetylcholine at nerve synapses. This overstimulation disrupts normal nerve function, ultimately leading to paralysis and death of the insect [].
Q3: What is the molecular formula and weight of Salithion?
A3: The molecular formula of Salithion is C8H9O3PS, and its molecular weight is 216.2 g/mol [].
Q4: What is known about the structural conformation of Salithion?
A4: X-ray crystallography and NMR spectroscopy have shown that the dioxaphosphorin ring in Salithion adopts a distorted half-chair conformation, with the P=S bond oriented equatorially [].
Q5: Does the stereochemistry of Salithion affect its insecticidal activity?
A5: Yes, Salithion exhibits enantioselectivity. The (S)-enantiomer of Salithion has been found to be more potent than the (R)-enantiomer in terms of both insecticidal activity and AChE inhibition in houseflies [, , ].
Q6: How does the structure of Salithion contribute to its selective toxicity towards insects compared to mammals?
A6: While the exact mechanism is not fully understood, research suggests that the selective toxicity might be attributed to differences in the target enzyme (AChE) structure and sensitivity between insects and mammals []. Additionally, mammals might have more efficient detoxification pathways for Salithion [].
Q7: What is the relationship between Salithion's structure and its degradation in soil?
A7: Studies have demonstrated stereoselective degradation of Salithion in soil. The (S)-enantiomer degrades faster than the (R)-enantiomer, suggesting that soil microorganisms preferentially degrade the (S)-form [].
Q8: How is Salithion metabolized in living organisms?
A8: In rats, Salithion is rapidly metabolized and primarily excreted in urine. The metabolic pathways involve demethylation, oxidation to salioxon (its oxon analog), and cleavage of the P-O-aryl bond [].
Q9: Are there insects resistant to Salithion?
A9: Yes, resistance to Salithion has been observed in some insect populations, such as houseflies and bulb mites. Resistance mechanisms can involve insensitive AChE, enhanced detoxification by glutathione S-transferases (GSTs), or a combination of both [, ].
Q10: What is the role of glutathione S-transferases in Salithion resistance?
A10: GSTs catalyze the conjugation of glutathione to Salithion, leading to its detoxification and excretion. Overexpression of GSTs in resistant insects can significantly reduce Salithion's effectiveness [, ].
Q11: What is the environmental fate of Salithion?
A11: Salithion can persist in the environment, particularly in soil. Its degradation is influenced by factors like temperature, pH, and microbial activity. It can also potentially contaminate water sources [].
Q12: What are the potential ecological risks associated with Salithion use?
A12: As an insecticide, Salithion can negatively impact non-target organisms, including beneficial insects and aquatic life. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects [].
Q13: Are there safer alternatives to Salithion for pest control?
A13: Research is ongoing to develop and evaluate safer and more environmentally friendly alternatives to Salithion. This includes exploring integrated pest management strategies, biopesticides, and insecticides with more favorable toxicological profiles [].
Q14: What analytical techniques are used to detect and quantify Salithion?
A14: Common methods for Salithion analysis include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], and mass spectrometry (MS) [].
Q15: Have computational methods been used in Salithion research?
A15: Yes, computational chemistry tools like molecular dynamics (MD) simulations have been employed to study the interaction of Salithion enantiomers with cyclodextrins, potentially aiding in the development of novel formulations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

